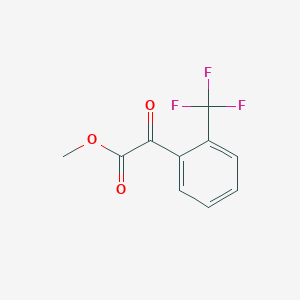

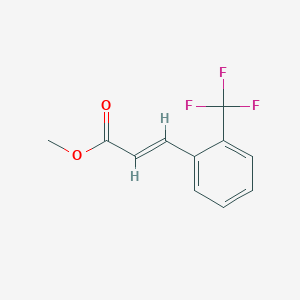

trans-Methyl 2-(trifluoromethyl)cinnamate, 98%

Vue d'ensemble

Description

Trans-Methyl 2-(trifluoromethyl)cinnamate is a derivative of cinnamic acid. It is a white or transparent solid with a strong, aromatic odor . It is found naturally in a variety of plants, including fruits like strawberries, and some culinary spices, such as Sichuan pepper and some varieties of basil . It has antimicrobial properties .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method uses Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Molecular Structure Analysis

The molecular structure of trans-Methyl 2-(trifluoromethyl)cinnamate is C6H5CH=CHCO2CH3 . The trifluoromethyl group (CF3) substitution at each ring position has significant effects on the physicochemical features of the molecule .

Chemical Reactions Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .

Physical And Chemical Properties Analysis

Trans-Methyl 2-(trifluoromethyl)cinnamate has a molecular weight of 162.19 . The ionization constant and UV-spectra of 2-(trifluoromethyl)cinnamic acid have been studied .

Mécanisme D'action

Target of Action

trans-Methyl 2-(trifluoromethyl)cinnamate, a derivative of cinnamic acid, primarily targets microorganisms, including pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

The compound’s mode of action involves direct interaction with its targets, leading to changes in their structure and function . For instance, it uncouples the energy transducing membrane, stimulating non-specific membrane permeability . This allows proton influx across the plasma membrane , which can disrupt the normal functioning of the microorganisms and lead to their death .

Biochemical Pathways

The biochemical pathways affected by trans-Methyl 2-(trifluoromethyl)cinnamate are primarily related to the synthesis of phenylpropanoid compounds . Cinnamic acid, the parent compound, is a precursor for the production of various di(lignans), polyphenols (lignins), and other substituted derivatives . These compounds play a crucial role in the growth and development of plants .

Pharmacokinetics

The solubility of cinnamic acid, its parent compound, is known to be affected by ph . It is more soluble in an alkaline environment (higher than its pKa), which could influence the bioavailability of trans-Methyl 2-(trifluoromethyl)cinnamate .

Result of Action

The molecular and cellular effects of trans-Methyl 2-(trifluoromethyl)cinnamate’s action include disruption of the plasma membrane and cell wall of microorganisms . This leads to changes in membrane permeability and potentially interferes with enzyme function . As a result, the compound exhibits antimicrobial and antifungal activities .

Action Environment

Environmental factors such as temperature, light, and pH need to be kept constant to ensure the quality of cinnamic acid, the parent compound . These factors could also influence the action, efficacy, and stability of trans-Methyl 2-(trifluoromethyl)cinnamate. For instance, exposure to UV-B irradiation is known to regulate the activity of certain enzymes involved in the synthesis of cinnamic acid and its derivatives .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The biochemical properties of trans-Methyl 2-(trifluoromethyl)cinnamate are not fully understood. It is known that cinnamic acid derivatives, such as trans-Methyl 2-(trifluoromethyl)cinnamate, have been evaluated as pharmacologically active compounds . For example, some derivatives of cinnamamides, which can be synthesized from methyl cinnamates, have exhibited anti-inflammatory and/or analgesic activity .

Cellular Effects

The cellular effects of trans-Methyl 2-(trifluoromethyl)cinnamate are not well-documented. Cinnamic acid and its derivatives are known to have antimicrobial and antifungal activities . They can uncouple the energy transducing membrane, thereby stimulating non-specific membrane permeability. This allows proton influx across the plasma membrane .

Molecular Mechanism

The molecular mechanism of action of trans-Methyl 2-(trifluoromethyl)cinnamate is not fully understood. Cinnamic acid and its derivatives are known to affect membrane permeability and interfere with enzyme function

Temporal Effects in Laboratory Settings

The temporal effects of trans-Methyl 2-(trifluoromethyl)cinnamate in laboratory settings are not well-documented. It is known that cinnamic acid and its derivatives demand controlled storage conditions. Temperature, light, and pH need to be kept constant to ensure the quality .

Metabolic Pathways

The metabolic pathways that trans-Methyl 2-(trifluoromethyl)cinnamate is involved in are not well-documented. Cinnamic acid and its derivatives are synthesized with aromatic amino acids—phenylalanine and tyrosine—and comprise a large family of organic acid isomers .

Propriétés

IUPAC Name |

methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNSNJMXPAZNKV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155987 | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157518-53-1 | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157518-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)